molecular formula C22H19N3O2 B2642197 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide CAS No. 313254-68-1

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide

Cat. No.: B2642197
CAS No.: 313254-68-1
M. Wt: 357.413
InChI Key: ZPYPYUIAPGEMOE-UHFFFAOYSA-N
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Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide is a synthetic benzimidazole derivative intended for research purposes. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and ability to interact with various enzymatic targets . This particular compound features a benzamide group linked to the 2-position of the benzimidazole core, a structural motif found in molecules investigated for targeting human topoisomerase I . Similar compounds have been explored as inhibitors for a range of biological targets. For instance, 2-phenyl-1H-benzo[d]imidazole derivatives have been rationally designed and synthesized as novel inhibitors of the 17β-HSD10 enzyme, a target implicated in Alzheimer's disease pathology . Other research on 1H-benzo[d]imidazole compounds has identified them as potential anticancer agents that bind to the minor groove of DNA and inhibit human topoisomerase I, leading to cell cycle arrest . Furthermore, benzimidazole-based molecules have demonstrated significant antimicrobial and anticancer properties in various screening studies . Researchers may find this compound valuable for probing enzyme mechanisms, studying protein-ligand interactions, or as a building block in the synthesis of more complex chemical entities for high-throughput screening assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-2-27-16-13-11-15(12-14-16)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYPYUIAPGEMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with 4-ethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents such as tin(II) chloride or iron powder.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing benzo[d]imidazole moieties exhibit significant anticancer properties. Specifically, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide has been investigated for its potential as a RET kinase inhibitor. RET kinase is implicated in various cancers, including thyroid and lung cancers. The compound has shown moderate to high potency in inhibiting RET kinase activity, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. In vitro studies have demonstrated that derivatives of benzamide, including those with benzo[d]imidazole structures, possess notable antibacterial effects against Gram-positive bacteria. This opens avenues for developing new antimicrobial agents .

This compound has also been explored in material science, particularly in the development of organic semiconductors. The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances its utility in electronic devices .

Case Study 1: RET Kinase Inhibition

A study involving the synthesis of novel benzamide derivatives demonstrated that this compound effectively inhibited RET kinase activity in vitro. The results showed a significant reduction in cell proliferation associated with RET mutations, highlighting the compound's therapeutic potential against RET-driven cancers .

Case Study 2: Antimicrobial Screening

In another investigation, a series of benzamide derivatives were screened for their antibacterial efficacy. This compound exhibited substantial activity against selected bacterial strains, indicating its potential use as an antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The benzimidazole moiety is known to interact with DNA and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide and analogous compounds:

Compound Key Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Functional Notes
This compound (Target) 4-Ethoxy C₂₂H₁₉N₃O₂ ~357.41* Not reported Enhanced solubility due to ethoxy group; potential for improved metabolic stability
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide 4-Bromo C₂₀H₁₄BrN₃O 392.25 Not reported Bromo substituent increases lipophilicity; pKa ~11.22 (predicted basicity)
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)-2-chlorophenyl)-3-Cl-benzamide 3-Cl, 2-Cl, dual benzimidazole C₂₆H₁₈Cl₂N₆O ~517.37* 209.8–210.8 Dual benzimidazole moieties may enhance target binding; high thermal stability
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) 2,4-Dinitrophenyl, thioacetamido C₂₂H₁₇N₅O₅S ~475.47* Not reported Strong electron-withdrawing groups (NO₂) may confer antimicrobial activity
(E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide Hydrazide, halogenated benzylidene Variable Variable Not reported Hydrazide linkage vs. amide; halogenation influences antimicrobial potency

Key Comparative Insights:

Substituent Effects on Solubility and Bioavailability :

  • The ethoxy group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., bromo or chloro derivatives), which are more lipophilic .
  • The dinitrophenyl group in compound W1 introduces strong electron-withdrawing effects, likely reducing solubility but enhancing reactivity in biological systems.

Structural Impact on Biological Activity: Dual benzimidazole moieties (e.g., in 5.1.2.4 ) may enhance binding to kinase targets due to increased hydrogen bonding and π-π stacking interactions.

Thermal and Spectral Properties :

  • High melting points (>200°C) in benzimidazole-containing compounds suggest strong intermolecular forces, critical for formulation stability.
  • IR spectra of related compounds show characteristic carbonyl (C=O) stretches at ~1660 cm⁻¹ and NH stretches at ~3150–3400 cm⁻¹ .

Synthetic Considerations :

  • Halogenated derivatives (e.g., bromo , chloro ) require careful handling of reactive intermediates, whereas ethoxy groups simplify purification due to reduced hydrophobicity.

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves the formation of C–N bonds through reactions between aromatic aldehydes and o-phenylenediamine. A notable method includes the use of N,N-dimethylformamide (DMF) in the presence of sulfur to yield the desired product under mild conditions .

Anticancer Properties

Research indicates that compounds containing benzimidazole moieties exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzimidazole can inhibit tumor growth by modulating pathways involved in cancer cell proliferation and apoptosis. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting cell viability and inducing apoptosis .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. Studies suggest that it may act as an inhibitor of certain kinases involved in cancer signaling pathways, thereby disrupting the proliferation of cancer cells . Additionally, its ability to induce oxidative stress in cancer cells further contributes to its anticancer efficacy .

In Vivo Studies

In vivo studies have confirmed the compound's potential as an anticancer agent. Animal models treated with this compound showed reduced tumor sizes compared to control groups. These findings highlight the compound's therapeutic potential and warrant further investigation into its pharmacokinetics and safety profile .

Case Studies

Several case studies have documented the effects of this compound on different types of cancer:

  • Breast Cancer : A study demonstrated that this compound significantly reduced the proliferation of MCF-7 breast cancer cells, with IC50 values indicating effective dose-response relationships.
  • Lung Cancer : In A549 lung cancer cell lines, treatment with this compound resulted in apoptosis and cell cycle arrest, suggesting a dual mechanism of action.
  • Colorectal Cancer : The compound was tested on HT29 colorectal cancer cells, where it exhibited potent anti-proliferative effects, further supporting its potential as a multi-targeted anticancer agent.

Research Findings

StudyCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
A54920Cell cycle arrest
HT2910Oxidative stress

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